Tubercidin-5'-diphosphate

Descripción general

Descripción

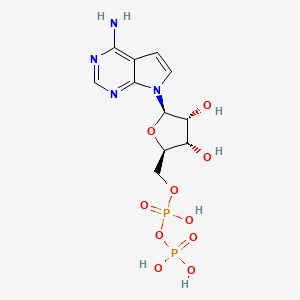

7-Deazaadenosine-5’-Diphosphate is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique structural and functional properties. This compound is a derivative of adenosine diphosphate, where the nitrogen atom at the 7th position of the adenine ring is replaced by a carbon atom, resulting in a pyrrolo[2,3-d]pyrimidine structure. This modification imparts distinct biochemical properties, making it a valuable tool in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deazaadenosine-5’-Diphosphate typically involves the construction of the N1-carbocyclic-ribosyl-7-deazaadenosine structure. One common method includes condensing a 2,3-disubstituted pyrrole nucleoside with amines . The key intermediate, N1-carbocyclic ribosyl 7-deazaadenosine derivative, is then subjected to an Ag(+)-promoted intramolecular condensation to form the 18-membered pyrophosphate ring structure .

Industrial Production Methods

While specific industrial production methods for 7-Deazaadenosine-5’-Diphosphate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Deazaadenosine-5’-Diphosphate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.

Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the replacement of functional groups with nucleophiles.

Aplicaciones Científicas De Investigación

7-Deazaadenosine-5’-Diphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various nucleoside analogs and as a probe to study nucleic acid interactions.

Medicine: Research on 7-Deazaadenosine-5’-Diphosphate has implications for drug development, especially in targeting diseases related to calcium signaling and nucleotide metabolism.

Industry: It is used in the development of biochemical assays and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 7-Deazaadenosine-5’-Diphosphate involves its interaction with cellular signaling pathways. It acts as a partial agonist at the cADPR receptor, modulating calcium release from intracellular stores . The compound’s unique structure allows it to bind to the receptor and activate the calcium release machinery, albeit with different efficacy compared to natural cADPR . This modulation of calcium signaling is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

7-Deazaadenosine-5’-Phosphate: This compound is a monophosphate analog of 7-Deazaadenosine-5’-Diphosphate and shares similar structural features.

7-Deaza-8-Bromo Cyclic Adenosine-5’-Diphosphate Ribose: This derivative has a bromine atom at the 8th position and exhibits enhanced stability and potency.

Cyclic Adenosine-5’-Diphosphate Ribose (cADPR): The natural analog of 7-Deazaadenosine-5’-Diphosphate, involved in calcium signaling.

Uniqueness

7-Deazaadenosine-5’-Diphosphate is unique due to its modified purine ring, which imparts distinct biochemical properties. Unlike its natural counterpart cADPR, it exhibits partial agonist activity, making it a valuable tool for studying calcium signaling pathways and developing therapeutic agents .

Actividad Biológica

Tubercidin-5'-diphosphate, a derivative of tubercidin (7-deazaadenosine), exhibits a range of biological activities, particularly in antiviral and antitumor applications. This article provides a comprehensive overview of its biological activity, emphasizing its mechanisms of action, efficacy against various pathogens, and insights from recent studies.

Overview of Tubercidin

Tubercidin is an adenosine analog originally isolated from Streptomyces tubercidicus and has been recognized for its diverse pharmacological properties. The compound has shown potential in inhibiting viral replication, including that of the porcine reproductive and respiratory syndrome virus (PRRSV) and dengue virus (DENV) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : Tubercidin has demonstrated significant antiviral effects by inhibiting the replication cycle of viruses. For instance, it effectively suppressed PRRSV at multiple stages—entry, replication, and release—by activating the RIG-I/NF-κB signaling pathway, which enhances the expression of type I interferons and pro-inflammatory cytokines .

- Antitumor Properties : Tubercidin has also been investigated for its antitumor effects. Studies indicate that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular metabolism .

- Resistance Mechanisms : Research on cell lines has shown that mutations conferring resistance to adenosine analogs like tubercidin can significantly alter cellular responses to treatment .

Antiviral Activity

Recent studies have highlighted the antiviral properties of tubercidin against various viruses:

- PRRSV : Tubercidin inhibited PRRSV replication effectively in vitro, demonstrating its potential as an antiviral agent in swine diseases .

- DENV : Tubercidin derivatives have shown promising results against DENV, with specific compounds exhibiting potent activity without significant cytotoxicity .

Antiparasitic and Antibacterial Effects

Tubercidin is also noted for its antiparasitic activity against Trypanosoma species and Schistosoma spp., as well as antibacterial properties against Mycobacterium tuberculosis and Candida albicans .

Study on PRRSV

A study evaluating the effect of tubercidin on PRRSV revealed that treatment led to a marked decrease in viral load and non-structural protein expression in infected cells. The study utilized quantitative PCR to assess mRNA levels of various cytokines post-treatment, confirming the activation of immune pathways .

Study on DENV

In another investigation focused on DENV, tubercidin derivatives were screened for antiviral activity, revealing that specific analogs could inhibit viral RNA synthesis effectively at submicromolar concentrations .

Table 1: Efficacy of Tubercidin Against Various Viruses

| Virus Type | Effective Concentration (EC50) | Cytotoxic Concentration (CC50) | Selectivity Index (SI) |

|---|---|---|---|

| PRRSV | Not specified | Not specified | Not specified |

| DENV | 0.378 μM | >50 μM | >132 |

Table 2: Resistance Profiles in Cell Lines

| Cell Line | D10 Value (ng/ml) | Resistance Level |

|---|---|---|

| WT V79 | 5 | Sensitive |

| Tub R Mutants | >50 | Resistant |

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAOCPROMQFJK-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175306 | |

| Record name | Tubercidin-5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-53-5 | |

| Record name | Tubercidin-5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubercidin-5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.